molecular formula C7H6FNO2 B014672 2-Amino-5-fluorobenzoic acid CAS No. 446-08-2

2-Amino-5-fluorobenzoic acid

Cat. No.: B014672
CAS No.: 446-08-2
M. Wt: 155.13 g/mol
InChI Key: FPQMGQZTBWIHDN-UHFFFAOYSA-N
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Description

Fludeoxyglucose, also known as 2-deoxy-2-fluoro-D-glucose, is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. It is a glucose analog in which the hydroxyl group at the C-2 position is replaced by a radioactive fluorine-18 isotope. This compound is widely used in medical diagnostics, particularly in oncology, cardiology, and neurology, to assess glucose metabolism in tissues .

Mechanism of Action

Target of Action

The primary target of 2-Amino-5-fluorobenzoic acid is the tryptophan pathway in yeast . This compound acts as an antimetabolite for this pathway . The tryptophan pathway is crucial for the survival of many microbial pathogens .

Mode of Action

This compound interacts with its target by acting as a toxic antimetabolite . It can be used to counterselect for TRP1, a commonly used genetic marker in S. cerevisiae . This is because the TRP1 strain lacks the enzymes required for the conversion of anthranilic acid to tryptophan, making it resistant to this compound feedback inhibition .

Biochemical Pathways

The compound affects the tryptophan pathway . This pathway is responsible for the biosynthesis of tryptophan, an essential amino acid. When this compound inhibits this pathway, it can lead to a growth-based, positive selection of the TRP1 marker .

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, and ethanol has been reported , which could influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the tryptophan pathway . This inhibition can lead to a growth-based, positive selection of the TRP1 marker in S. cerevisiae . It is also used in the synthesis of potential anticancer agents .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It is also recommended to avoid the formation of dust and aerosols . These precautions suggest that the compound’s action can be affected by the conditions in which it is stored and handled.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fludeoxyglucose involves the nucleophilic substitution of a fluorine-18 isotope for the hydroxyl group at the C-2 position of a glucose molecule. The process typically starts with the production of fluorine-18 via a cyclotron. The fluorine-18 is then reacted with a precursor molecule, such as mannose triflate, under specific conditions to yield fludeoxyglucose .

Industrial Production Methods: Industrial production of fludeoxyglucose is carried out in specialized radiopharmaceutical facilities equipped with cyclotrons and automated synthesis modules. The process involves the irradiation of oxygen-18 enriched water to produce fluorine-18, followed by its incorporation into the glucose analog using automated synthesis modules like the GE FASTLab2. This method ensures high radiochemical yields and purity, making it suitable for clinical applications .

Scientific Research Applications

Fludeoxyglucose is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a tracer for studying glucose metabolism. In biology, it is used to investigate cellular processes involving glucose uptake. In medicine, fludeoxyglucose is a crucial diagnostic tool in PET imaging for detecting cancer, assessing cardiac function, and evaluating neurological disorders. In industry, it is used in the development and testing of new radiopharmaceuticals .

Comparison with Similar Compounds

Fludeoxyglucose is unique among glucose analogs due to its incorporation of the radioactive fluorine-18 isotope, which enables its use in PET imaging. Similar compounds include deoxyglucose and fluorodeoxyglucose, which also serve as glucose analogs but lack the radioactive component necessary for PET imaging. Fludeoxyglucose’s ability to provide real-time imaging of glucose metabolism makes it a valuable tool in medical diagnostics .

List of Similar Compounds:
  • Deoxyglucose
  • Fluorodeoxyglucose
  • Glucose analogs without radioactive isotopes

Properties

IUPAC Name

2-amino-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQMGQZTBWIHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196231
Record name 5-Fluoroanthranilic acid
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Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446-08-2
Record name 2-Amino-5-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446-08-2
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Record name 5-Fluoroanthranilic acid
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Record name 446-08-2
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Record name 5-Fluoroanthranilic acid
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Record name 5-fluoroanthranilic acid
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Record name 5-FLUOROANTHRANILIC ACID
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Synthesis routes and methods I

Procedure details

A stirred solution of 5-fluoroisatin (39 g, 0.236 mol) in NaOH (5%, 500 mL) was treated dropwise over 10 min with 30% H2O2 (57 g, calculated to contain 17 g, 0.5 mol). After another 20 min of being stirred, during which became warm and effervesced, the solution was cooled in an ice-bath and acidified to pH=4 with 3 M HCl. The precipitated solid was collected and dried in air to obtain 2-amino-5-fluoro-benzoic acid 1 as a beige powder (29.6 g, 80%). 1H NMR (DMSO-d6) δ 7.3-8.2 (m, 2H), 7.08 (d, J=9 Hz, 1H), 6.63 (d, J=9 Hz, 2H), 2.13 (s, 3H).
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Synthesis routes and methods II

Procedure details

Example 9 is repeated precisely, the only difference being that one part of CuCl is added to the initial ammonia solution charge. After the 5-fluoro-2-bromobenzoate solution has been metered in and the batch worked up, 144 parts of 5-fluoroanthranilic acid of m.p. 176.5°-177.5° C. are obtained with a purity of 91.9% (HPLC), corresponding to a yield of 85.4% of theory, based on the 5-fluoro-2-bromobenzoic acid employed.
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Synthesis routes and methods III

Procedure details

If the sodium salt solution of 5-fluoro-2-bromobenzoic acid is replaced by aliquot parts of the potassium or ammonium salt solution, prepared by dissolving 219 parts of 5-fluoro-2-bromobenzoic acid in 256.1 parts of 21.9% strength aqueous potassium hydroxide or, respectively, 217 parts of 7.9% aqueous ammonia solution and used as the metering medium in a procedure otherwise identical to that indicated, then 5-fluoroanthranilic acid is obtained in identical yield and quality.
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Synthesis routes and methods IV

Procedure details

A solution of Compound 33 (10 g, 54 mmol) in ethanol (100 mL) was stirred under hydrogen in the presence of 10% Pd/C (0.5 g) at room temperature for 4 h. The solution was filtered through celite. The solvent was evaporated under reduced pressure to yield 8.2 g (98%) of white solids. M.P. 142° C. 1H NMR (DMSO-d6): 6.71 (dd, J=4.9, 8.9 Hz, 1H), 7.15 (dt, J=2.9, 8.4 Hz, 1H), 7.37 (dd, J=2.9, 9.8 Hz, 1H), 8.60 (s, 1H). EIMS m/z 156 (M+1).
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98%

Synthesis routes and methods V

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-fluorobenzoic acid
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Customer
Q & A

Q1: What is the main synthetic application of 2-Amino-5-fluorobenzoic acid highlighted in the research?

A1: this compound serves as a crucial starting material in the synthesis of the antifungal drug Fluconazole. [] A study demonstrated a synthetic route involving condensation, ring-closure, chlorination, and nucleophilic substitution reactions to produce Fluconazole with high yield and purity. []

Q2: How is the structure of this compound described in the research?

A2: this compound is characterized as a nearly planar molecule. [] It exhibits an intramolecular N—H⋯O hydrogen bond forming an S(6) ring structure. [] The crystal structure reveals inversion dimers linked by O—H⋯O hydrogen bonds, creating R 2 2(8) loops. [] Additionally, weak N—H⋯F hydrogen bonds, short F⋯F contacts (2.763 (2) Å), and aromatic π–π stacking interactions (centroid–centroid separation = 3.5570 (11) Å) are observed in its crystal structure. []

Q3: Are there any studies exploring the vibrational properties of this compound?

A3: Yes, research has investigated the Fourier-transform infrared (FT-IR) and Raman spectra of this compound. [] This study also explored the impact of substituting fluorine with other halogens (chlorine, bromine) on its vibrational characteristics. [] While the abstract doesn't detail the findings, it indicates exploration of its spectroscopic properties. []

Q4: What types of derivatives of this compound have been synthesized?

A4: Research describes the synthesis of alkyl and dialkylaminoalkyl esters of this compound. [] Although the abstract doesn't elaborate on the specific methods or applications, it highlights the exploration of this compound derivatives, potentially for diverse chemical properties and applications. []

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